4-(4-Ethylpiperazin-1-yl)-6-fluoro-3-tosylquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

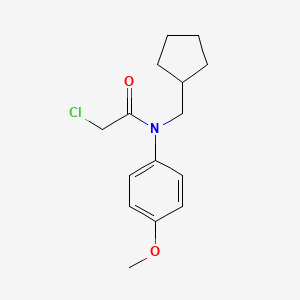

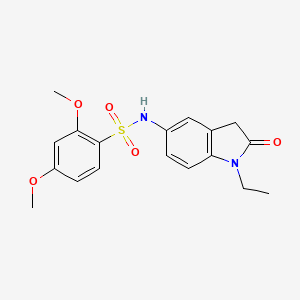

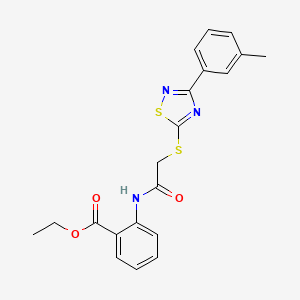

“4-(4-Ethylpiperazin-1-yl)-6-fluoro-3-tosylquinoline” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceuticals due to its flexibility and the ability to form hydrogen bonds . The compound also contains a quinoline ring, which is a type of heterocyclic aromatic organic compound .

Aplicaciones Científicas De Investigación

Antibacterial Properties and Synthesis

Several studies have focused on the synthesis and evaluation of compounds structurally related to "4-(4-Ethylpiperazin-1-yl)-6-fluoro-3-tosylquinoline" for their antibacterial properties. For instance, research on the synthesis and antibacterial activities of enantiomers of temafloxacin hydrochloride, a compound within the same class, highlighted its potential as a broad-spectrum antimicrobial agent (Chu et al., 1991). Similarly, the fluoroquinolones, characterized by the 6-fluoro-7piperazino-4-quinolone structure, have been noted for their extensive antibacterial activities against gram-negative bacilli and cocci in vitro (Wolfson & Hooper, 1985).

Anti-tubercular and Antibacterial Activities

The development of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives has shown promising in vitro anti-tubercular and antibacterial activity. These compounds exhibited significant minimum inhibitory concentration (MIC) values against Mycobacterium tuberculosis and various bacterial strains (Suresh et al., 2014).

Novel Synthesis Approaches

Research into novel synthesis approaches for related compounds has been conducted to enhance their antibacterial efficacy. An alternative synthesis of temafloxacin, a potent antibacterial agent, was developed to improve its synthesis efficiency (Chu et al., 1992).

Antiplasmodial Activity

The exploration of 6-fluoroquinoline derivatives for their antiplasmodial activity has been a significant area of research. Adjustments to the substituents on the quinoline ring have led to compounds with high antiplasmodial activity, showcasing the potential for developing new antimalarial drugs (Hochegger et al., 2019).

Molecular Docking Studies

Molecular docking studies of novel fluoroquinolones against the DNA gyrase of Staphylococcus aureus have identified compounds with significant binding energy, suggesting potential effectiveness against bacterial strains resistant to conventional antibiotics (Sabbagh & Murad, 2015).

Mecanismo De Acción

Target of Action

The primary targets of 4-(4-Ethylpiperazin-1-yl)-6-fluoro-3-tosylquinoline are the nuclear receptor, Nurr1 , and the fibroblast growth factor receptor 2 (FGFR2) . Nurr1 is critical for both the development and maintenance of midbrain dopamine neurons, making it a promising molecular target for Parkinson’s disease (PD) .

Mode of Action

The compound interacts with its targets, enhancing Nurr1’s transcriptional activity and activating FGFR2 gene mutations . This interaction leads to changes in the function of these targets, which can have significant effects on cellular processes.

Biochemical Pathways

The affected pathways include the transcriptional regulatory cascades of midbrain dopamine neurons and multiple interacting pathways including mitochondrial dysfunction, oxidative stress, neuroinflammation, and dysregulated protein degradation/autophagy . In the case of FGFR2, the compound’s action can lead to oncogenic activation .

Result of Action

The compound’s action results in robust neuroprotective effects in vitro . It protects midbrain dopamine neurons in the MPTP-induced male mouse model of PD and improves both motor and non-motor olfactory deficits without dyskinesia-like behaviors . In the case of FGFR2, different genetic alterations promote ICC tumor growth, invasion, and metastasis .

Propiedades

IUPAC Name |

4-(4-ethylpiperazin-1-yl)-6-fluoro-3-(4-methylphenyl)sulfonylquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24FN3O2S/c1-3-25-10-12-26(13-11-25)22-19-14-17(23)6-9-20(19)24-15-21(22)29(27,28)18-7-4-16(2)5-8-18/h4-9,14-15H,3,10-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIEINIFOXLVRJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)C)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Ethylpiperazin-1-yl)-6-fluoro-3-tosylquinoline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-fluoro-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine](/img/structure/B2987773.png)

![Ethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2987775.png)

![2-methoxy-3-{5-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazol-3-yl}phenyl methyl ether](/img/structure/B2987777.png)

![1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2987778.png)

![2-[3-(5-Fluoropentyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2987779.png)

![3-(4-fluorobenzyl)-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2987783.png)